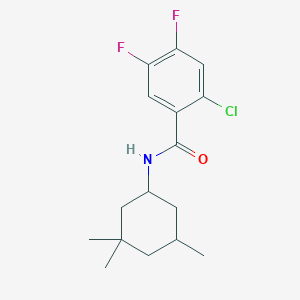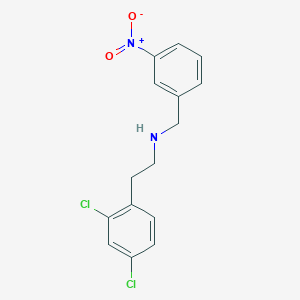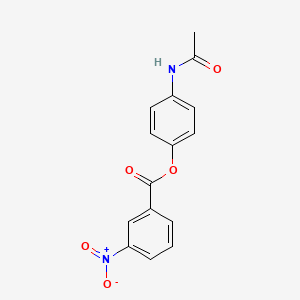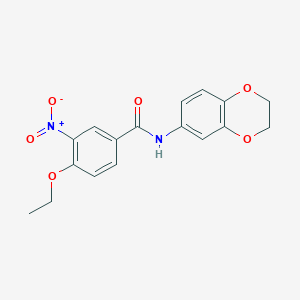![molecular formula C18H19NO4 B5027343 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol (FMN) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. FMN is a derivative of naphthol and is commonly used as a fluorescent probe in biochemical and physiological experiments.
作用機序
The mechanism of action of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol is complex and varies depending on the specific application. As a fluorescent probe, this compound works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET) and is used to visualize specific molecules or structures within cells.
As a redox cofactor, this compound works by transferring electrons from one molecule to another. This process is critical for many cellular processes, including energy production and DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also dependent on the specific application. As a fluorescent probe, this compound has no known biochemical or physiological effects on cells or tissues. However, as a redox cofactor, this compound plays a critical role in cellular respiration and energy production.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol in lab experiments is its high quantum yield and specificity. This compound can be used to visualize specific molecules or structures within cells with high resolution and accuracy. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in experiments. Additionally, this compound has a relatively short half-life in cells, which can limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research on 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol. One area of interest is the development of new fluorescent probes based on this compound. Researchers are currently exploring ways to modify the structure of this compound to improve its specificity and sensitivity for different applications.
Another area of interest is the role of this compound in cellular metabolism and energy production. Researchers are exploring the potential therapeutic applications of this compound in diseases such as cancer and metabolic disorders.
Conclusion
In conclusion, this compound (this compound) is a chemical compound with a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe and redox cofactor in many enzymes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Further research on this compound could lead to new insights into cellular metabolism and energy production, as well as the development of new fluorescent probes for imaging and visualization.
合成法
The synthesis of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol involves the reaction of 2-naphthol with furfural and methylamine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol has a wide range of applications in scientific research. One of the most common applications of this compound is as a fluorescent probe. This compound has a high quantum yield and emits fluorescence in the blue-green region of the spectrum. This makes it ideal for use in fluorescence microscopy and other imaging techniques.
This compound is also used as a redox cofactor in many enzymes, including NADH dehydrogenase and succinate dehydrogenase. These enzymes play a critical role in cellular respiration and energy production.
特性
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-15(20)7-12-8-16(21-2)17(22-3)9-14(12)18(11)19-10-13-5-4-6-23-13/h4-9,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIMCROCIYIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CO3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-dibenzo[b,d]furan-3-yl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5027283.png)
![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)
![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)

![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)


